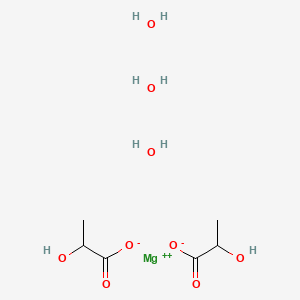
Magnesium 2-hydroxypropanoate trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乳酸镁是由镁和乳酸结合形成的一种化学化合物。它通常用作矿物质补充剂,用于预防和治疗血液中镁含量过低。 乳酸镁也用作食品添加剂和酸度调节剂,其 E 编号为 E329 。 该化合物易溶于水,与其他镁盐相比,它对消化系统的影响较小,因此更受欢迎 .
准备方法
合成路线和反应条件: 乳酸镁可以通过碳酸镁或氢氧化镁与乳酸反应合成。反应通常在水性介质中进行,其中碳酸镁或氢氧化镁溶解在乳酸中,生成乳酸镁和水。反应可以用以下公式表示:[ \text{MgCO}3 + 2\text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{Mg(C}_3\text{H}_5\text{O}_3\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
工业生产方法: 乳酸镁的工业生产通常涉及发酵过程。在这个方法中,发酵碳源与产乳酸微生物和碱性镁盐一起提供到发酵反应器中。 发酵过程生成乳酸镁,然后从发酵液中回收 {_svg_3}.
化学反应分析
反应类型: 乳酸镁主要经历酸碱反应,因为它是一种弱酸(乳酸)和弱碱(氢氧化镁)的盐。在正常条件下,它通常不参与氧化、还原或取代反应。
常用试剂和条件:
酸碱反应: 乳酸镁可以与强酸(如盐酸)反应生成乳酸和镁盐。
热分解: 乳酸镁在加热时会分解成氧化镁、二氧化碳和水。
主要产物:
与盐酸反应: 乳酸和氯化镁。
热分解: 氧化镁、二氧化碳和水。
科学研究应用
Nutritional Supplements
Role in Magnesium Deficiency
Magnesium is crucial for numerous biological functions, including ATP production, muscle contraction, and nerve transmission. Magnesium 2-hydroxypropanoate trihydrate serves as a dietary supplement to address magnesium deficiency, which can manifest as muscle cramps, fatigue, and other health issues. Studies indicate that supplementation may improve exercise performance and reduce muscle fatigue in athletes .
Bioavailability
The compound's high solubility enhances its absorption in the gastrointestinal tract, making it more effective than other magnesium supplements such as magnesium oxide or magnesium citrate. This characteristic is particularly beneficial for individuals with absorption issues.
Food Additive
Acidity Regulator
this compound is utilized as an acidity regulator in food products. It helps maintain pH levels and stabilize formulations, thereby improving the shelf life and safety of various food items .
Nutritional Enhancer
In addition to its role as an acidity regulator, it contributes to the nutritional profile of food products by providing a source of magnesium, essential for maintaining overall health.
Medical Applications
Bone Health
Research suggests that magnesium supplementation can improve bone mineral density. This compound may be as effective as other forms of magnesium in promoting bone health, which is critical for preventing osteoporosis and other bone-related diseases.
Antioxidant Properties
Recent studies have explored the antioxidant potential of magnesium compounds. This compound may help reduce oxidative stress in cells, potentially benefiting conditions linked to inflammation and oxidative damage.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Exercise Performance | Magnesium supplementation improved muscle recovery and performance in athletes. | |
| Bone Mineral Density | Magnesium lactate showed effectiveness in enhancing bone density compared to other supplements. | |
| Antioxidant Effects | Demonstrated potential in reducing oxidative stress in cellular models. |
Synthesis and Chemical Properties
This compound is synthesized through the neutralization of lactic acid with magnesium hydroxide or magnesium carbonate. The resulting compound appears as a white to off-white solid with a molecular weight of 256.49 g/mol and a melting point of approximately 41°C . Its chemical formula is C6H16MgO9.
作用机制
乳酸镁通过提供生物利用度高的镁发挥作用,镁对于许多生理过程至关重要。镁是 300 多种酶促反应的辅因子,包括那些参与蛋白质合成、碳水化合物代谢和神经肌肉功能的反应。 它还在维持细胞膜稳定性和钠钾 ATP 酶泵的正常功能中发挥着至关重要的作用 .
相似化合物的比较
乳酸镁通常与其他镁盐进行比较,如柠檬酸镁、氧化镁和氯化镁。每种化合物都有其独特的特性和应用:
柠檬酸镁: 以其高生物利用度和用作泻药而闻名。
氧化镁: 通常用作抗酸剂和泻药,但生物利用度较低。
氯化镁: 高度溶于水,在各种工业应用中使用。
乳酸镁的独特性: 乳酸镁以其对消化系统的温和作用和高水溶性而备受青睐,使其成为患有敏感胃病的个体的有效补充剂 .
类似化合物列表:
- 柠檬酸镁
- 氧化镁
- 氯化镁
- 硫酸镁
- 甘氨酸镁
- 苹果酸镁
- 牛磺酸镁
乳酸镁因其生物利用度和胃肠耐受性的平衡而脱颖而出,使其成为医疗和工业应用中广泛使用的多功能化合物。
属性
CAS 编号 |
18917-93-6 |
|---|---|
分子式 |
C6H16MgO9 |
分子量 |
256.49 g/mol |
IUPAC 名称 |
magnesium;2-hydroxypropanoate;trihydrate |
InChI |
InChI=1S/2C3H6O3.Mg.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 |
InChI 键 |
SNLQXUYQWUDJLB-UHFFFAOYSA-L |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2] |
规范 SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2] |
外观 |
Solid powder |
Key on ui other cas no. |
18917-93-6 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Magnesium lactate; Bis(lactato)magnesium; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















